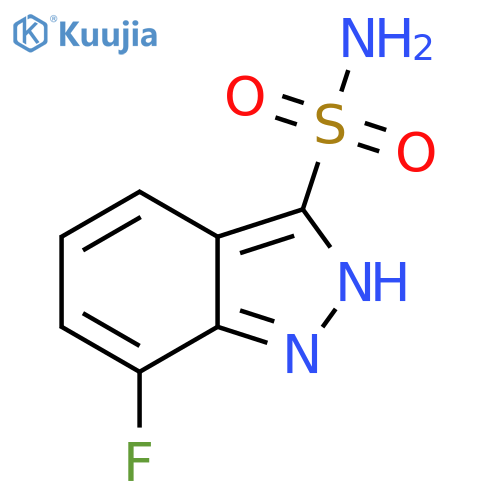

Cas no 2172190-56-4 (7-fluoro-1H-indazole-3-sulfonamide)

2172190-56-4 structure

商品名:7-fluoro-1H-indazole-3-sulfonamide

7-fluoro-1H-indazole-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 7-fluoro-1H-indazole-3-sulfonamide

- 2172190-56-4

- EN300-1618547

-

- インチ: 1S/C7H6FN3O2S/c8-5-3-1-2-4-6(5)10-11-7(4)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)

- InChIKey: ORLZAJODCUIMHZ-UHFFFAOYSA-N

- ほほえんだ: S(C1=C2C=CC=C(C2=NN1)F)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 215.01647578g/mol

- どういたいしつりょう: 215.01647578g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 315

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 97.2Ų

7-fluoro-1H-indazole-3-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1618547-1.0g |

7-fluoro-1H-indazole-3-sulfonamide |

2172190-56-4 | 1g |

$1414.0 | 2023-05-24 | ||

| Enamine | EN300-1618547-2.5g |

7-fluoro-1H-indazole-3-sulfonamide |

2172190-56-4 | 2.5g |

$2771.0 | 2023-05-24 | ||

| Enamine | EN300-1618547-10.0g |

7-fluoro-1H-indazole-3-sulfonamide |

2172190-56-4 | 10g |

$6082.0 | 2023-05-24 | ||

| Enamine | EN300-1618547-100mg |

7-fluoro-1H-indazole-3-sulfonamide |

2172190-56-4 | 100mg |

$1244.0 | 2023-09-23 | ||

| Enamine | EN300-1618547-5000mg |

7-fluoro-1H-indazole-3-sulfonamide |

2172190-56-4 | 5000mg |

$4102.0 | 2023-09-23 | ||

| Enamine | EN300-1618547-500mg |

7-fluoro-1H-indazole-3-sulfonamide |

2172190-56-4 | 500mg |

$1357.0 | 2023-09-23 | ||

| Enamine | EN300-1618547-0.05g |

7-fluoro-1H-indazole-3-sulfonamide |

2172190-56-4 | 0.05g |

$1188.0 | 2023-05-24 | ||

| Enamine | EN300-1618547-0.1g |

7-fluoro-1H-indazole-3-sulfonamide |

2172190-56-4 | 0.1g |

$1244.0 | 2023-05-24 | ||

| Enamine | EN300-1618547-0.25g |

7-fluoro-1H-indazole-3-sulfonamide |

2172190-56-4 | 0.25g |

$1300.0 | 2023-05-24 | ||

| Enamine | EN300-1618547-10000mg |

7-fluoro-1H-indazole-3-sulfonamide |

2172190-56-4 | 10000mg |

$6082.0 | 2023-09-23 |

7-fluoro-1H-indazole-3-sulfonamide 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

2172190-56-4 (7-fluoro-1H-indazole-3-sulfonamide) 関連製品

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬